Ascomycin
CAS No.: 104987-12-4
Cat. No.: VC0519478
Molecular Formula: C43H69NO12
Molecular Weight: 792.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104987-12-4 |
---|---|
Molecular Formula | C43H69NO12 |
Molecular Weight | 792.0 g/mol |
IUPAC Name | (1R)-17-ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
Standard InChI | InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1 |
Standard InChI Key | ZDQSOHOQTUFQEM-CUMYOKFYSA-N |
Isomeric SMILES | CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
SMILES | CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
Canonical SMILES | CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Ascomycin (C₄₃H₆₉NO₁₂, molar mass 792.02 g/mol) features a complex macrocyclic structure with hydroxyl, methoxy, and cyclohexyl substituents . Its ethyl group at position 17 distinguishes it structurally from tacrolimus, contributing to differential binding affinities and pharmacokinetic profiles . The compound exists as an off-white solid, soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol, but requires protection from light and storage at -20°C for long-term stability .
Key Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C₄₃H₆₉NO₁₂ |
Molar Mass | 792.02 g/mol |
CAS Number | 104987-12-4; 11011-38-4 |
Solubility | DMSO, methanol, ethanol |
Stability | -20°C, protected from light |
Purity | ≥90% (HPLC, TLC) |
The structural complexity of ascomycin necessitates precise analytical techniques for quality control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using internal standards like deuterated tacrolimus or ascomycin itself achieve coefficients of variation (CV) below 10% across clinical concentrations .
Mechanism of Action: Immunosuppression and Beyond
Ascomycin’s primary mechanism involves binding to FK506-binding protein 12 (FKBP12), forming a complex that inhibits calcineurin (CaN), a phosphatase essential for T-cell receptor signaling . This inhibition prevents dephosphorylation and nuclear translocation of nuclear factor of activated T cells (NFAT), thereby suppressing interleukin-2 (IL-2) production and T-cell proliferation . Notably, ascomycin exhibits selectivity for Th1 and Th2 cytokines, modulating interferon-γ, IL-4, and IL-10 without broadly impairing innate immunity .
In the central nervous system (CNS), ascomycin modulates gamma-aminobutyric acid (GABA) and glutamate receptor activity via CaN, reducing hippocampal neuronal excitability and conferring anticonvulsant effects in rat models . Additionally, it attenuates astrocyte-mediated neuroinflammation by altering cytokine and neurotrophin expression, suggesting therapeutic potential in epilepsy and neurodegenerative diseases .
Biosynthesis and Industrial Production
Ascomycin biosynthesis in Streptomyces hygroscopicus involves a polyketide synthase (PKS) pathway utilizing malonyl-CoA and methylmalonyl-CoA as precursors . Genetic engineering strategies targeting precursor supply have significantly enhanced yields:
Yield Optimization Strategies
Approach | Resulting Yield (mg/L) | Improvement vs. Wild-Type |
---|---|---|
Inactivation of GlnB protein | 550 ± 20 | 1.9-fold |
Overexpression of PCC β/ε subunits | 287 → 550 | 91% increase |
Two-stage fermentation | Not specified | 30% higher than batch |
The fkb gene cluster, comprising seven co-transcribed units (e.g., fkbB, fkbO), orchestrates macrocycle assembly and post-translational modifications . Media optimization using soybean meal and glucose as carbon/nitrogen sources further boosts titers in industrial fermenters .
Pharmacological Applications
Immunosuppression in Transplant Medicine
Ascomycin’s efficacy in preventing allograft rejection parallels tacrolimus, with reduced nephrotoxicity in preclinical models . Clinical trials highlight its utility in topical formulations for atopic dermatitis, where it inhibits mast cell activation and cutaneous inflammation without systemic immunosuppression .
Neuroprotection and Anticonvulsant Activity
Intrahippocampal perfusion of ascomycin in rats suppresses picrotoxin-induced seizures, mediated by CaN-dependent modulation of GABAₐ receptors . Its neuroprotective effects in ischemic stroke models correlate with reduced neuronal apoptosis and glial inflammation .
Dermatological Therapeutics
In double-blind studies, ascomycin-based ointments achieve remission in 60–70% of moderate-to-severe eczema cases, outperforming corticosteroids in long-term safety profiles . The drug’s preferential inhibition of dendritic cell migration underpins its localized action .
Analytical Methods and Quality Control
LC-MS/MS remains the gold standard for ascomycin quantification in blood, offering precision (CV < 9.3%) across a linear range of 1–40 ng/mL . Internal standards like ascomycin or deuterated tacrolimus minimize matrix effects, enabling accurate therapeutic drug monitoring:
Parameter | Ascomycin IS | Tacrolimus-C13D2 IS |
---|---|---|
Accuracy (QC Level 1) | 3.68% CV | 8.40% CV |
Accuracy (QC Level 2) | 3.87% CV | 2.66% CV |
Linearity (R²) | 0.9879 | 0.9932 |
Future Directions and Challenges
While ascomycin’s multifunctionality is promising, challenges persist in minimizing systemic toxicity and enhancing blood-brain barrier penetration. Non-immunosuppressive derivatives, such as those lacking FKBP12 binding, are under investigation for CNS applications . Bioprocess innovations, including CRISPR-Cas9-mediated gene editing of Streptomyces strains, aim to push production yields beyond 1 g/L .
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